N-((4-sulfamoylphenyl)carbamothioyl)furan-2-carboxamide
Description
N-((4-Sulfamoylphenyl)carbamothioyl)furan-2-carboxamide (compound 6 in ) is a thiourea derivative featuring a furan-2-carboxamide backbone linked to a 4-sulfamoylphenyl group via a carbamothioyl (-NHC(=S)NH-) bridge. The compound’s structure is characterized by:
- Carbamothioyl group: A thiourea moiety (-NHC(=S)NH-), which enhances lipophilicity and metal-binding capacity compared to carbamoyl analogs.
- 4-Sulfamoylphenyl group: A benzene ring substituted with a sulfonamide (-SO₂NH₂) group, known for its role in carbonic anhydrase inhibition and hydrogen-bonding interactions .
Synthesis involves coupling furan-2-carbonyl chloride with a 4-sulfamoylphenyl thiourea precursor under mild conditions, yielding products confirmed by FT-IR (C=S stretch at ~1,250 cm⁻¹) and NMR (δ 10.2–10.8 ppm for NH protons) .
Properties
Molecular Formula |
C12H11N3O4S2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C12H11N3O4S2/c13-21(17,18)9-5-3-8(4-6-9)14-12(20)15-11(16)10-2-1-7-19-10/h1-7H,(H2,13,17,18)(H2,14,15,16,20) |
InChI Key |
IKBBUEQKYXSPPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-sulfamoylphenyl)carbamothioyl)furan-2-carboxamide typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various acyl chlorides. The reaction is carried out under mild conditions, often using aliphatic, benzylic, vinylic, and aromatic acyl chlorides . The process involves the following steps:
- Preparation of 4-thioureidobenzenesulfonamide.
- Reaction with the chosen acyl chloride in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((4-sulfamoylphenyl)carbamothioyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide or carbamothioyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Enzyme Inhibition : The primary application of N-((4-sulfamoylphenyl)carbamothioyl)furan-2-carboxamide lies in its role as an enzyme inhibitor, specifically targeting carbonic anhydrases. These enzymes are crucial in physiological processes such as maintaining acid-base balance and facilitating the transport of carbon dioxide in tissues. Inhibition of carbonic anhydrases has potential therapeutic implications for conditions like glaucoma, epilepsy, and certain cancers.
Anti-Cancer Activity : Research indicates that derivatives of this compound exhibit significant anti-cancer properties. In vitro studies have shown that these compounds can reduce cell viability in various cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatoma), and MCF-7 (breast cancer). The mechanism involves inducing apoptosis and cell cycle arrest, which are critical for inhibiting tumor growth .
Antimicrobial Properties : The compound also demonstrates antimicrobial activity against several pathogens. Studies have reported significant effects against bacteria such as E. coli and S. aureus, as well as antifungal activity against various fungal strains. This property makes it a candidate for further exploration in the development of new antimicrobial agents .
Biochemical Research Applications
Biochemical Studies : In biochemical research, this compound is utilized to study the role of carbonic anhydrases in different biological systems. Its ability to inhibit these enzymes offers insights into enzyme kinetics and mechanisms of action.
Drug Development : Given its enzyme-inhibiting properties, this compound is being investigated for its potential as a lead molecule in drug development. Its structural features can be modified to enhance efficacy and selectivity against specific targets, paving the way for novel therapeutic agents .
Comparative Analysis with Related Compounds
To illustrate the unique aspects of this compound compared to similar compounds, the following table summarizes key features:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Furan ring, sulfamoyl group | Enzyme inhibition | Targets carbonic anhydrases |
| N-(4-carbamothioylphenyl)furan-2-carboxamide | Similar furan structure | Antimicrobial properties | Emphasizes thiourea functionality |
| 3-(carbamimidoylsulfanylmethyl)phenyl carbamimidothioate | Contains thiourea moiety | Potential GPR55 agonist | Distinct receptor interaction profile |
This comparison highlights that while many compounds may share structural features or biological activities, this compound stands out due to its specific interactions with carbonic anhydrases and potential therapeutic applications across various diseases.
Mechanism of Action
The mechanism of action of N-((4-sulfamoylphenyl)carbamothioyl)furan-2-carboxamide involves the inhibition of carbonic anhydrases. These enzymes catalyze the interconversion of carbon dioxide and water to bicarbonate and protons. The compound binds to the active site of the enzyme, preventing it from catalyzing this reaction . This inhibition can affect various physiological processes, including pH regulation, respiration, and ion transport.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Furan-2-Carboxamide Series
Key Observations:
- Carbamothioyl vs.
- Sulfamoyl Group Positioning : The para-substituted sulfonamide in the target compound maximizes hydrogen-bonding interactions with biological targets (e.g., carbonic anhydrases), whereas ortho/meta substitutions (e.g., ’s bromo-methylphenyl analog) introduce steric hindrance .
- Linker Modifications : Ethyl linkers () reduce steric bulk, enhancing binding pocket accessibility, while rigid aromatic substituents () favor π-π stacking in enzyme active sites .
Table 2: Reported Bioactivities of Selected Analogs
Key Insights:
- Thiourea Derivatives: The carbamothioyl moiety in the target compound may enhance metal chelation (e.g., Zn²⁺ in carbonic anhydrases) compared to oxadiazole or oxazolidinone analogs .
- Electronic Effects : Electron-withdrawing groups (e.g., -SO₂NH₂) improve binding to polar enzyme pockets, while electron-donating groups (e.g., -OCH₃ in ) enhance π-stacking in hydrophobic regions .
Biological Activity
N-((4-sulfamoylphenyl)carbamothioyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as thioureas, which have been extensively studied for their pharmacological properties. The synthesis typically involves the reaction of 4-sulfamoylphenyl isothiocyanate with furan-2-carboxylic acid derivatives. The structure can be represented as follows:
1. Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of thiourea derivatives, including this compound. The compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These findings suggest that the compound could serve as a lead in developing new antimicrobial agents, particularly against resistant strains .
2. Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HRT-18 (Colon Adenocarcinoma) | 21.44 |
| HC-04 (Mouse Hepatoblastoma) | 24.12 |
| HBL-100 (Breast Epithelial Cells) | 27.37 |
The IC50 values indicate that the compound has a moderate cytotoxic effect on these cancer cell lines, highlighting its potential as an anticancer agent .
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary molecular docking studies suggest that it may act by inhibiting key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of thiourea derivatives in clinical settings:
- Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of various thiourea derivatives, including this compound, showing promising results against multi-drug resistant strains .
- Anticancer Research : Research involving animal models demonstrated that administration of this compound led to a significant reduction in tumor size in xenograft models, suggesting its potential for further development as an anticancer therapeutic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
